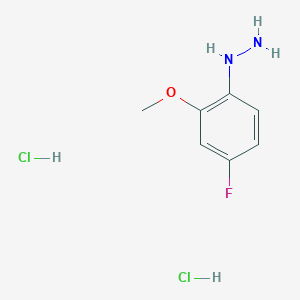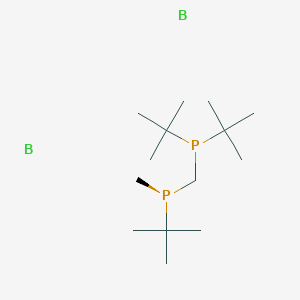![molecular formula C12H14ClF4N B1445924 4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride CAS No. 1629177-04-3](/img/structure/B1445924.png)
4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C12H14ClF4N and its molecular weight is 283.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound, due to its structural elements, participates in significant chemical reactions and has been a subject of study for its synthetic utility. For instance, it's involved in nucleophilic aromatic substitution reactions. The reaction of piperidine with nitrobenzene derivatives in benzene affords dinitro-piperidinobenzene or nitro-piperidinobenzene, respectively, in quantitative yield. The kinetics of these reactions have been thoroughly studied, offering insights into the mechanistic aspects of nucleophilic aromatic substitutions involving piperidine derivatives (Pietra & Vitali, 1972).
Pharmacophoric Groups in Drug Design
The structure of 4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride, particularly the arylcycloalkylamine moiety, is a crucial pharmacophoric element in several antipsychotic agents. Research indicates that arylalkyl substituents can significantly enhance the potency and selectivity of binding affinity at D(2)-like receptors, a crucial target in various neurological disorders (Sikazwe et al., 2009).
Aqueous Fluoroalkylation
Fluoroalkylation, the process of adding fluorinated groups to molecules, is a key area in organic synthesis with broad applications, including pharmaceuticals and agrochemicals. The aqueous fluoroalkylation reactions, including those involving trifluoromethylation and other conversions, have been extensively reviewed for their mild, environment-friendly, and efficient incorporation of fluorinated groups into target molecules, offering a green chemistry perspective (Song et al., 2018).
Fluoropolymers and Environmental Considerations
The unique properties of fluoropolymers, which include high molecular weight polymers, have been the focus due to their distinct class within the per- and polyfluoroalkyl substances (PFAS) group. These polymers are known for their thermal, chemical, photochemical, hydrolytic, oxidative, and biological stability. Despite their widespread use and unique properties, there is a growing concern and research focus on their environmental impact and regulatory aspects (Henry et al., 2018).
Propiedades
IUPAC Name |
4-fluoro-4-[2-(trifluoromethyl)phenyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F4N.ClH/c13-11(5-7-17-8-6-11)9-3-1-2-4-10(9)12(14,15)16;/h1-4,17H,5-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGKXYHZVHHACY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2C(F)(F)F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Pyrido[2,3-f]quinoxaline-9-carbaldehyde](/img/structure/B1445853.png)





![tert-butyl N-[3-(2-aminoethoxy)propyl]carbamate](/img/structure/B1445860.png)

